6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid
Description
Table 1: Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₉H₅F₃N₂O₂ | |
| Molecular weight | 230.15 g/mol | |
| SMILES | O=C(O)C1=CN2C=NC=C(C(F)(F)F)C2=N1 | |
| InChIKey | MXEBZMQCMRVHSQ-UHFFFAOYSA-N |
The imidazole ring features two nitrogen atoms at positions 1 and 3, while the pyrimidine ring contains nitrogen atoms at positions 1 and 3. The trifluoromethyl group induces significant polarization in the pyrimidine ring, increasing electrophilicity at adjacent positions. The carboxylic acid group participates in intramolecular hydrogen bonding with the pyrimidine nitrogen, stabilizing a planar conformation.
Bond-length analysis (derived from analogous structures) suggests delocalized π-electron density across the fused rings, with average C-N bond lengths of 1.34 Å and C-C bond lengths of 1.40 Å in the aromatic systems. The -CF₃ group exhibits a C-F bond length of 1.33 Å , consistent with its strong inductive effects.
Crystallographic Analysis and Conformational Studies
Experimental X-ray crystallographic data for this compound are not yet available in public databases. However, computational modeling using density functional theory (DFT) predicts the following conformational features:
- Planar fused-ring system : The imidazo[1,2-A]pyrimidine core adopts a near-planar geometry, minimizing steric strain and maximizing π-conjugation.
- Carboxylic acid orientation : The -COOH group rotates freely but preferentially aligns orthogonally to the fused-ring plane to minimize steric clashes with the -CF₃ group.
- Trifluoromethyl conformation : The -CF₃ group adopts a staggered configuration relative to the pyrimidine ring, reducing torsional strain.
Predicted Torsion Angles
| Bond | Angle (°) |
|---|---|
| C6-CF₃ dihedral | 45–60 |
| C3-COOH dihedral | 85–95 |
Comparative studies with imidazo[1,2-A]pyridine-3-carboxylic acid (C₈H₆N₂O₂) reveal that replacing the pyrimidine ring with pyridine increases planarity due to reduced nitrogen-induced steric hindrance. The additional nitrogen in the pyrimidine ring introduces slight puckering (∼5° deviation from planarity).
Comparative Analysis with Related Imidazopyrimidine Derivatives
Table 2: Structural Comparison of Imidazopyrimidine Derivatives
- Electron-withdrawing effects : The -CF₃ group in the target compound enhances electrophilicity at C5 and C7 positions compared to chlorine-substituted derivatives like Divaplon. This property may facilitate nucleophilic aromatic substitution reactions.
- Hydrogen-bonding capacity : The carboxylic acid group enables stronger intermolecular interactions than methoxy or cyano substituents, potentially improving crystalline packing efficiency.
- Aromaticity : Pyrimidine-containing derivatives exhibit reduced aromatic stabilization energy (−35 kcal/mol) compared to pyridine analogs (−42 kcal/mol) due to increased nitrogen content, as calculated via Hückel’s rule.
The compound’s dual functionalization (-CF₃ and -COOH) creates a unique electronic profile distinct from mono-substituted imidazopyrimidines. For instance, the -CF₃ group increases metabolic stability relative to methyl-substituted analogs, while the -COOH group enhances aqueous solubility compared to alkyl derivatives.
Properties
CAS No. |
944903-21-3 |
|---|---|
Molecular Formula |
C8H4F3N3O2 |
Molecular Weight |
231.13 g/mol |
IUPAC Name |
6-(trifluoromethyl)imidazo[1,2-a]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C8H4F3N3O2/c9-8(10,11)4-1-12-7-13-2-5(6(15)16)14(7)3-4/h1-3H,(H,15,16) |
InChI Key |
XPYCIMMPWLMKSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C=C(C=NC2=N1)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrimidine with trifluoroacetic anhydride, followed by cyclization with formic acid. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the imidazo[1,2-A]pyrimidine ring system.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and reproducibility of the production process. The choice of solvents, catalysts, and purification methods are optimized to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-A]pyrimidine oxides, while reduction can produce reduced imidazo[1,2-A]pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
6-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-3-carboxylic acid has been explored for its potential therapeutic applications:
- Anticancer Activity : Studies have indicated that compounds in this class may exhibit cytotoxic effects against various cancer cell lines by inhibiting specific signaling pathways involved in tumor growth.
- Antimicrobial Properties : Research has shown that this compound can possess antimicrobial activity, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : The compound may also have anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
Case Studies
Several case studies highlight the applications of this compound in research:
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of this compound on breast cancer cell lines. Results demonstrated a significant reduction in cell viability at micromolar concentrations, suggesting potential as an anticancer agent.
Case Study 2: Antimicrobial Properties
Research on the antimicrobial efficacy of this compound revealed activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism was linked to disruption of bacterial cell membranes.
Case Study 3: Anti-inflammatory Effects
In vivo studies assessed the anti-inflammatory effects of the compound in animal models of inflammation. The results indicated a marked reduction in inflammatory markers, supporting its potential use in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The imidazo[1,2-A]pyrimidine core can bind to enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold Variations
Imidazo[1,2-a]pyridine-3-carboxylic Acid (Compound 14)
- Structure : Replaces pyrimidine with a pyridine ring, lacking the additional nitrogen at position 3.
- Biological Activity : Exhibits antituberculosis activity but lower antitumor efficacy compared to pyrimidine analogs .
- Physicochemical Properties : Reduced polarity (logP ~1.2) due to fewer hydrogen-bonding sites.
- Synthesis : Similar route involving condensation and coupling .
Benzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylic Acid Derivatives
Substituent Modifications
6-Methylimidazo[1,2-a]pyrimidine-3-carboxylic Acid (CAS: 1020035-04-4)
- Structure : Methyl (-CH₃) instead of trifluoromethyl at position 4.
- Impact : Reduced electron-withdrawing effects and metabolic stability; lower logP (~1.5) improves solubility but diminishes target affinity .
6-Chloro-2-(Trifluoromethyl)imidazo[1,2-A]pyridine-3-carboxylic Acid (CAS: 353258-35-2)
Comparative Data Table
Key Findings and Insights
- Trifluoromethyl Advantage : The -CF₃ group in the target compound enhances metabolic stability and electron-deficient character, improving binding to hydrophobic enzyme pockets .
- Scaffold Influence : Pyrimidine cores (vs. pyridine) offer additional hydrogen-bonding sites, critical for antitumor activity .
- Positioning Matters : Carboxylic acid at position 3 optimizes interactions with biological targets compared to position 2 derivatives .
Biological Activity
6-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its unique structural features and biological activities. The trifluoromethyl group enhances its lipophilicity and bioavailability, making it a candidate for various therapeutic applications.
- Molecular Formula : CHFNO
- Molecular Weight : Approximately 230.14 g/mol
- Appearance : White to off-white solid
- IUPAC Name : this compound
Research indicates that this compound interacts with various biological targets, influencing pathways critical for cell proliferation and survival. Its mechanism often involves binding to specific enzymes or receptors, leading to altered cellular responses.
Anticancer Activity
This compound exhibits potent anticancer properties. For instance, it has shown significant inhibitory effects on the proliferation of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) with an IC value of approximately 0.126 µM. This compound demonstrated a nearly 20-fold selectivity for cancer cells over non-cancerous cells like MCF10A, indicating its potential for targeted cancer therapy .
Inhibition of Matrix Metalloproteinases (MMPs)
The compound also exhibits inhibitory effects on matrix metalloproteinases MMP-2 and MMP-9, which are crucial in cancer metastasis and tissue remodeling. Such inhibition could be beneficial in preventing tumor spread and enhancing the efficacy of existing therapies .
Antiviral Properties
Recent studies have explored the antiviral potential of compounds related to imidazo[1,2-a]pyrimidines, suggesting that derivatives like this compound may exhibit activity against viruses such as Zika and Dengue . Although specific EC values for this compound are not well-documented, the structural similarities with known antiviral agents suggest promising avenues for further research.
Synthesis
The synthesis of this compound typically involves cyclization reactions from appropriate precursors. Common methods include:
- Cyclization Reactions : Utilizing trifluoromethylated precursors.
- Reagents : Specific reagents and conditions are optimized to yield high purity and yield.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Imidazo[1,2-a]pyridine-3-carboxylic acid | Lacks trifluoromethyl group | More common in pharmaceutical applications |
| 5-Chloro-1H-imidazo[4,5-b]pyridine-2-carboxylic acid | Contains chlorine instead of trifluoromethyl | Exhibits different reactivity patterns |
| 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid | Methyl substitution at position 3 | Potentially altered biological activity |
| Imidazo[1,5-a]pyridine-7-carboxylic acid | Different ring fusion | Variations in pharmacological profiles |
Case Studies
A notable study investigated the effects of this compound on tumor growth in vivo. Mice injected with MDA-MB-231 cells showed a significant reduction in metastatic nodules when treated with this compound over a period of 30 days . This study highlights its potential as a therapeutic agent in managing advanced cancers.
Q & A
Q. What are the standard synthetic routes for 6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid?
Methodological Answer: The synthesis typically involves multi-step reactions starting from heterocyclic precursors. Key steps include:
- Condensation : Reacting 2-amino-pyrimidine derivatives with bromoacetoacetate esters under reflux conditions to form the imidazo[1,2-a]pyrimidine core .
- Saponification : Hydrolysis of ester intermediates (e.g., ethyl esters) using NaOH or KOH to yield carboxylic acids .
- Coupling Reactions : EDC-mediated amidation with amines to generate derivatives for biological testing .
- Oxidation/Reduction : Controlled oxidation of alcohols (e.g., using KMnO₄) or reduction of nitro groups (e.g., H₂/Pd-C) to modify substituents .
Q. Example Synthesis Table
| Step | Reagents/Conditions | Key Intermediate | Yield | Reference |
|---|---|---|---|---|
| 1 | Ethyl bromoacetoacetate, DMF, 80°C | Ethyl imidazo[1,2-a]pyrimidine-3-carboxylate | 65% | |
| 2 | NaOH (aq.), reflux | Free carboxylic acid | 85% | |
| 3 | EDC, benzyl amine, DCM | N-Benzyl carboxamide | 72% |
Q. What spectroscopic and analytical techniques are recommended for structural characterization?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry and substituent positions. 15N-labeled derivatives (via precursor synthesis) enhance resolution for nitrogen-rich heterocycles .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves ambiguities in regiochemistry, especially for isomers formed during Dimroth rearrangements .
- HPLC-Purity Analysis : Monitors byproducts (e.g., rearranged isomers) using C18 columns and UV detection .
Advanced Research Questions
Q. How does the Dimroth rearrangement influence the synthesis of derivatives, and how can it be controlled?
Methodological Answer: The Dimroth rearrangement occurs during basic hydrolysis or amidation, leading to isomerization of the imidazo[1,2-a]pyrimidine core. For example:
- Mechanism : Ring-opening at C-5 followed by re-closure at a different position, converting 2-carboxylates to 3-carboxylates .
- Control Strategies :
- Avoid prolonged basic conditions during ester hydrolysis.
- Use mild acids (e.g., HCl) for neutralization post-saponification.
- Monitor reaction progress via TLC or HPLC to detect isomerization early .
Case Study : Hydrolysis of ethyl 6-arylimidazo[1,2-a]pyrimidine-2-carboxylate under NaOH yielded 30% rearranged 3-carboxylic acid derivatives. Switching to enzymatic hydrolysis reduced rearrangement to <5% .
Q. How can discrepancies in reported biological activities (e.g., antiviral vs. antitumor) be resolved?
Methodological Answer: Discrepancies often arise from structural modifications or assay conditions. Strategies include:
Q. What strategies improve coupling reaction yields during derivative synthesis?
Methodological Answer:
- Coupling Agents : Optimize EDC/HOBt ratios (e.g., 1.2:1 molar ratio) to minimize racemization .
- Solvent Selection : Use DMF or DCM for polar substrates; add molecular sieves to scavenge water .
- Temperature Control : Perform reactions at 0–4°C for thermally sensitive intermediates.
- Purification : Flash chromatography (silica gel, EtOAc/hexane) or preparative HPLC for high-purity products .
Q. How are pharmacokinetic properties (e.g., solubility, metabolic stability) optimized in analog design?
Methodological Answer:
- Solubility Enhancement : Introduce polar groups (e.g., -OH, -NH₂) or formulate as sodium salts .
- Metabolic Stability : Replace labile esters with amides or fluorinated groups (e.g., trifluoromethyl resists oxidative metabolism) .
- Prodrug Strategies : Mask carboxylic acids as ethyl esters for improved bioavailability, with in vivo hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
